

# A Comparative Analysis of the Fibrinolytic Activity of Serrapeptase and Nattokinase

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fibrinolytic properties of two prominent proteolytic enzymes, Serrapeptase and Nattokinase. The information presented herein is supported by experimental data to assist researchers and professionals in drug development in their understanding and potential application of these enzymes.

# **Quantitative Comparison of Fibrinolytic Activity**

The fibrinolytic activity of enzymes is a measure of their ability to break down fibrin, a key component of blood clots. Direct comparison between Serrapeptase and Nattokinase can be challenging due to the different units of activity often reported in studies. However, by examining their specific activities, a more standardized comparison can be made.



| Enzyme       | Fibrinolytic<br>Activity                    | Specific Activity (protein basis)                                     | Optimal pH | Optimal<br>Temperatur<br>e | Source                           |
|--------------|---------------------------------------------|-----------------------------------------------------------------------|------------|----------------------------|----------------------------------|
| Serrapeptase | 1295 U/mg[1]<br>[2]                         | 3867 U/mg[1]<br>[2]                                                   | 9.0[1][2]  | 37-40°C[1][2]              | Serratia<br>marcescens[<br>3]    |
| Nattokinase  | Typically<br>2000-7000<br>FU per<br>dose[4] | < 2000 U/mg<br>(after<br>ammonium<br>sulfate<br>precipitation)<br>[2] | 8.5[5]     | 40°C[5]                    | Bacillus<br>subtilis<br>natto[6] |

Note: U (International Unit) and FU (Fibrinolytic Unit) are not directly equivalent and a standard conversion factor has not been established. The specific activity for Nattokinase can vary based on the purification method. The value presented is a reported upper limit after a specific purification step for comparison purposes.

## **Mechanisms of Fibrinolytic Action**

Both Serrapeptase and Nattokinase exhibit fibrinolytic activity, but their mechanisms of action have distinct characteristics.

Serrapeptase primarily acts as a direct fibrinolytic agent. It is a proteolytic enzyme that directly breaks down the fibrin mesh of blood clots.[3]

Nattokinase possesses a dual mechanism of action. It not only directly degrades fibrin but also enhances the body's innate fibrinolytic processes.[7] This is achieved through:

- Increasing tissue Plasminogen Activator (t-PA): t-PA is a crucial enzyme that converts plasminogen to plasmin, the primary enzyme responsible for breaking down fibrin.[7]
- Converting Prourokinase to Urokinase: Urokinase is another plasminogen activator, and Nattokinase facilitates its production.[7]



This multi-faceted approach suggests that Nattokinase may have a broader impact on the fibrinolytic system.

## **Experimental Protocols**

The following are detailed methodologies for key experiments used to determine the fibrinolytic activity of Serrapeptase and Nattokinase.

## **Fibrin Plate Assay**

This assay is widely used to qualitatively and quantitatively assess the fibrinolytic activity of an enzyme.

Principle: The enzyme's ability to lyse a fibrin clot embedded in an agarose gel is measured. The area of the clear zone of lysis is proportional to the enzyme's activity.

#### Protocol for Serrapeptase:

- Plate Preparation: A mixture of 10 mL of 0.25% (w/v) bovine fibrinogen in Tris-HCl buffer (50 mM, pH 8.0) and 10 mL of 1.5% (w/v) agarose solution (preheated to 55°C) is prepared. 40 U of thrombin is added and mixed. 5 mL of this mixture is poured into a 60 mm Petri dish and allowed to solidify at room temperature.[1]
- Sample Application: Wells of 2 mm diameter are created in the fibrin plate. 5 μL of the Serrapeptase solution is added to each well.[1]
- Incubation: The plate is incubated at 37°C for 18 hours.[1]
- Analysis: The diameter of the clear zone of lysis around each well is measured. The
  fibrinolytic activity is determined by comparing the size of the lysis zone to a standard curve
  prepared with a known fibrinolytic agent like urokinase.[1]

#### Protocol for Nattokinase:

Plate Preparation: A solution containing 9 mL of 0.2% fibrinogen is placed in a petri dish. 0.2 mL of plasminogen (10 U) is added and mixed. Clotting is initiated by adding 0.2 mL of thrombin solution (20 U). The plate is incubated at 37°C for 15 minutes to facilitate clotting.
 [8]



- Sample Application: A sample of the Nattokinase solution is applied to the center of the fibrin plate.
- Incubation: The plate is incubated at 37°C and the formation of a clear lytic zone is observed over time.
- Analysis: The diameter of the lytic zone is measured and compared to a standard to quantify
  the fibrinolytic activity in Fibrinolytic Units (FU).

## In Vitro Blood Clot Lysis Assay

This assay provides a more direct measure of an enzyme's ability to dissolve a pre-formed blood clot.

Principle: A blood clot is formed in vitro and then incubated with the enzyme solution. The percentage of clot lysis is determined by measuring the weight difference of the clot before and after treatment.

#### Protocol for Serrapeptase:

- Blood Collection and Clot Formation: 1 mL of fresh whole blood from a healthy rabbit is placed in a sterile test tube and allowed to coagulate.
- Clot Treatment: A pre-weighed blood clot (approximately 0.5 g) is placed in a tube containing 1 mL of Serrapeptase solution at a specific concentration (e.g., 300 U/mL). A control tube contains the clot in buffer alone.[2]
- Incubation: The tubes are incubated at 37°C for 4 hours.
- Analysis: After incubation, the remaining clot is carefully removed and weighed. The
  percentage of clot lysis is calculated using the formula: % Clot Lysis = ((Initial Clot Weight Final Clot Weight) / Initial Clot Weight) \* 100[9] A study showed that at 300 U/mL,
  serrapeptase achieved 96.6% clot lysis after 4 hours.[2][10]

#### Protocol for Nattokinase:

• Blood Collection and Clot Formation: Venous blood is drawn from healthy volunteers and 500  $\mu$ L is transferred to pre-weighed sterile microcentrifuge tubes. The tubes are incubated



at 37°C for 45 minutes to allow clot formation.[8][11]

- Serum Removal and Clot Weighing: After clot formation, the serum is completely removed, and the tube with the clot is weighed again to determine the initial clot weight.[8][11]
- Clot Treatment: 100 μL of the Nattokinase solution is added to the tube containing the clot. A
  control tube receives buffer or water.[11]
- Incubation: The tubes are incubated at 37°C for 90 minutes.[8][11]
- Analysis: After incubation, the fluid is removed, and the tube with the remaining clot is
  weighed again. The percentage of clot lysis is calculated as described for Serrapeptase.[11]
  One study demonstrated that Nattokinase produced from P. aeruginosa CMSS UV60
  resulted in 94% blood clot lysis within ten minutes.[8]

# Visualizing the Fibrinolytic Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the mechanisms of action and experimental procedures described above.



Click to download full resolution via product page

Caption: Direct fibrinolytic pathway of Serrapeptase.





Click to download full resolution via product page

Caption: Dual fibrinolytic pathways of Nattokinase.





Click to download full resolution via product page

Caption: Workflow for the Fibrin Plate Assay.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. enzymescience.com [enzymescience.com]
- 4. Nattokinase: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 5. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 6. lv-pharm.rs [lv-pharm.rs]
- 7. Data Recorded in Real Life Support the Safety of Nattokinase in Patients with Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the In Vitro Thrombolytic Activity of Nattokinase From a New Strain Pseudomonas aeruginosa CMSS PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. Development of an in vitro model to study clot lysis activity of thrombolytic drugs PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of the Fibrinolytic Activity of Serrapeptase and Nattokinase]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13420345#comparative-study-of-serrapeptase-and-nattokinase-fibrinolytic-activity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com